molecular formula C15H23NO2 B13067077 2-(4-Ethoxyphenyl)-5-ethyl-5-methylmorpholine

2-(4-Ethoxyphenyl)-5-ethyl-5-methylmorpholine

Cat. No.: B13067077
M. Wt: 249.35 g/mol
InChI Key: KGFLSQWRLDHHGH-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-5-ethyl-5-methylmorpholine is a heterocyclic organic compound that features a morpholine ring substituted with ethyl, methyl, and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-5-ethyl-5-methylmorpholine typically involves the reaction of 4-ethoxybenzaldehyde with ethylamine and formaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable catalyst to yield the target morpholine compound. The reaction conditions often include temperatures ranging from 60°C to 100°C and reaction times of several hours.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as Lewis acids or transition metal complexes can enhance the efficiency of the cyclization step. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-5-ethyl-5-methylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where halogens or other nucleophiles replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Hydrogen gas with a palladium catalyst at elevated pressures and temperatures.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-Ethoxyphenyl)-5-ethyl-5-methylmorpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-5-ethyl-5-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-5-ethyl-5-methylmorpholine
  • 2-(4-Chlorophenyl)-5-ethyl-5-methylmorpholine
  • 2-(4-Fluorophenyl)-5-ethyl-5-methylmorpholine

Uniqueness

2-(4-Ethoxyphenyl)-5-ethyl-5-methylmorpholine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for specific applications.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-5-ethyl-5-methylmorpholine

InChI

InChI=1S/C15H23NO2/c1-4-15(3)11-18-14(10-16-15)12-6-8-13(9-7-12)17-5-2/h6-9,14,16H,4-5,10-11H2,1-3H3

InChI Key

KGFLSQWRLDHHGH-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(CN1)C2=CC=C(C=C2)OCC)C

Origin of Product

United States

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